4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside

RNA binding aminoglycoside thermodynamics

4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside, commonly designated Neamine (also Neomycin A), is the pseudodisaccharide core shared by all 4,5-disubstituted aminoglycoside antibiotics including neomycin B, paromomycin, ribostamycin, and lividomycin. It comprises a 2-deoxystreptamine (2-DOS) cyclitol ring (ring II) glycosidically linked to a D-neosamine glucopyranosyl ring (ring I).

Molecular Formula C12H26N4O6
Molecular Weight 322.36 g/mol
Cat. No. B11998135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside
Molecular FormulaC12H26N4O6
Molecular Weight322.36 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N
InChIInChI=1S/C12H26N4O6/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20/h3-12,17-20H,1-2,13-16H2
InChIKeySYJXFKPQNSDJLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside (Neamine): The Minimal Pharmacophore of the Neomycin-Class Aminoglycosides


4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside, commonly designated Neamine (also Neomycin A), is the pseudodisaccharide core shared by all 4,5-disubstituted aminoglycoside antibiotics including neomycin B, paromomycin, ribostamycin, and lividomycin [1]. It comprises a 2-deoxystreptamine (2-DOS) cyclitol ring (ring II) glycosidically linked to a D-neosamine glucopyranosyl ring (ring I) [2]. With a molecular formula of C₁₂H₂₆N₄O₆ (MW 322.36) and four primary amino groups, neamine retains the essential pharmacophore required for binding to the bacterial 16S ribosomal RNA A-site but lacks the additional sugar rings (III, IV, V) that confer full antibacterial potency on the parent aminoglycosides [3]. It is primarily utilized as a research-grade synthetic building block, a reference standard for neomycin impurity profiling, and a non-cytotoxic scaffold for the design of amphiphilic aminoglycoside derivatives with activity against multidrug-resistant Gram-negative bacteria [4].

Why Neomycin B or Paromomycin Cannot Replace 4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside in Research and Derivatization Workflows


The functional properties of neamine diverge sharply from those of its multi-ring congeners, rendering it non-interchangeable in a range of procurement-relevant applications. Neamine binds the 16S rRNA A-site with a Kd of 8.7 µM—approximately 256-fold weaker than neomycin B (Kd 0.034 µM) [1]—and displays an MIC of 64 µg/mL against wild-type M. smegmatis, which is 64-fold higher (i.e., less potent) than that of neomycin B or paromomycin (MIC 1 µg/mL each) [2]. Conversely, neamine exhibits marginal cochlear hair-cell toxicity at 1 mM, ranking far lower in ototoxic potential than neomycin, gentamicin, or amikacin [3]. This inversion of the potency–toxicity relationship—lower ribosomal affinity yet substantially reduced ototoxicity—means that substituting a full aminoglycoside for neamine in synthetic derivatization, mechanistic probing, or impurity profiling would fundamentally alter both biological readout and safety margin. Furthermore, neamine bears only four protonatable amines and two sugar rings compared with six amines and four rings in neomycin B, yielding distinct charge density and lipophilicity windows that are essential parameters in amphiphilic aminoglycoside design [4]. Direct substitution is chemically invalid without re-optimization of the entire synthetic route.

Quantitative Differentiation of 4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside Against Its Closest Aminoglycoside Analogs


Ribosomal A-Site RNA Binding Affinity: Neamine Defines the Basal Affinity Floor of the Neomycin Class

Neamine binds the bacterial 16S rRNA decoding A-site with a dissociation constant (Kd) of 8.7 (±0.4) µM. This is approximately 256-fold weaker than neomycin B (Kd 0.034 µM) and approximately 256-fold weaker than lividomycin (Kd 0.032 µM), yet it is 1.2-fold tighter than ribostamycin (Kd 10.4 µM) and 1.7-fold tighter than tobramycin (Kd 14.5 µM) [1]. The data demonstrate that neamine alone provides the minimal structural determinants for A-site recognition, but the absence of rings III–V eliminates critical hydrogen-bond and stacking interactions that amplify affinity by two orders of magnitude in the full antibiotics.

RNA binding aminoglycoside thermodynamics

Antibacterial Potency Against Wild-Type Mycobacterium smegmatis: Neamine Is 64-Fold Less Active Than Neomycin B

In isogenic M. smegmatis ΔrrnB expressing wild-type ribosomes, neamine exhibits a minimum inhibitory concentration (MIC) of 64 µg/mL. Under identical assay conditions, ribostamycin achieves an MIC of 8 µg/mL, while both neomycin B and paromomycin attain an MIC of 1 µg/mL, and lividomycin reaches 2 µg/mL [1]. The progressive, approximately eight-fold stepwise increase in potency with each additional sugar ring (ring III in ribostamycin; ring IV in neomycin/paromomycin) demonstrates that neamine occupies the basal activity tier of the 4,5-aminoglycoside class.

antibacterial MIC Mycobacterium smegmatis

Cochlear Ototoxicity Ranking: Neamine-Induced Hair Cell Damage Is Marginal Compared to Neomycin

Qualitative assessment of apical surface damage in cultured mouse outer hair cells, evaluated via scanning and transmission electron microscopy, yields an ototoxicity ranking of neomycin > gentamicin > dihydrostreptomycin > amikacin > neamine > spectinomycin. At a concentration of 1 mM, neamine's effects on hair cell surface integrity are described as marginal, whereas neomycin induces extensive apical membrane damage including myelin-like whorl formation [1]. This places neamine at the lower boundary of aminoglycoside cochleotoxicity, second only to the essentially non-toxic spectinomycin.

ototoxicity cochlear hair cells safety profiling

Synthetic Scaffold Utility: Neamine Is a Validated Building Block for Amphiphilic Aminoglycosides Active Against Multidrug-Resistant Gram-Negative Bacteria

Neamine has been established as a versatile synthetic building block for the generation of amphiphilic aminoglycosides (AAGs) that target bacterial membranes rather than the ribosome. The 3′,6-dinonyl neamine derivative exhibits broad-spectrum antibacterial activity with low MICs against clinical Pseudomonas aeruginosa, ESBL-producing, and carbapenemase-producing strains, while demonstrating high difficulty of resistance emergence over one month of exposure at half-MIC [1]. In contrast, neamine itself lacks membrane-targeting activity and serves solely as the synthetic precursor; ribostamycin and neomycin B, bearing additional sugar rings, introduce greater structural complexity that complicates regioselective alkylation and alters the lipophilicity window required for membrane disruption [2].

amphiphilic aminoglycoside scaffold derivatization antibiotic resistance

Resistance Profile Differentiation: Neamine-Class Aminoglycosides Exhibit Distinct Susceptibility Patterns to Ribosomal A-Site Mutations

Mutational analysis of the 16S rRNA A-site reveals that neamine and neomycin B, despite sharing the identical neamine core, respond differently to specific nucleotide substitutions. The A1408G transversion abolishes binding of all 6′-NH₃⁺ aminoglycosides (neamine, ribostamycin, neomycin: MIC >1,024 µg/mL) but only partially affects the 6′-OH subclass (paromomycin: 512–1,024 µg/mL; lividomycin: 32–64 µg/mL) [1]. Conversely, disruption of the C1409–G1491 base pair by G1491C/U or C1409G mutations disproportionately impacts ribostamycin (relative resistance 8–128-fold) while neamine and neomycin show only moderate susceptibility shifts (RR 1–16) [1]. This differential mutation sensitivity pattern confirms that the neamine core's interaction with the ribosomal A-site is modulated—but not qualitatively altered—by additional sugar rings, making neamine an essential reference compound for mutational mapping of aminoglycoside–ribosome contacts.

antibiotic resistance ribosomal mutation structure–activity relationship

Optimal Scientific and Industrial Use Cases for 4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside Based on Differentiated Evidence


Medicinal Chemistry: Neamine as a Minimal Scaffold for Amphiphilic Aminoglycoside Derivatization Against MDR Gram-Negative Pathogens

Neamine's two-ring, four-amine architecture provides the simplest starting point for regioselective N-acylation or O-alkylation to generate membrane-active amphiphilic aminoglycosides (AAGs). The evidence demonstrates that 3′,6-dialkyl neamine derivatives achieve MICs of 2–8 µg/mL against colistin-resistant P. aeruginosa and carbapenemase-producing Enterobacteriaceae, with minimal resistance emergence over 30 days of sub-inhibitory exposure [1]. By contrast, derivatization of neomycin B introduces regioselectivity challenges from six amines and yields AAGs with divergent target profiles due to higher intrinsic charge density (6 vs 4 positive charges) [2]. Procurement of high-purity neamine is therefore mandatory for SAR programs where the lipophilicity window must be systematically explored without confounding contributions from rings III–IV.

Structural Biology: Ribosomal A-Site Co-crystallization and Binding Thermodynamics Reference Compound

Neamine co-crystallizes with 16S rRNA A-site oligonucleotide models at 2.8 Å resolution (PDB 2ET8, 2F4S), providing a structurally resolved baseline for the minimal aminoglycoside–RNA recognition motif [1]. Its intermediate binding affinity (Kd 8.7 µM) and smaller contact surface area (538 Ų) relative to neomycin (915 Ų) make it the preferred reference ligand for thermodynamic dissection of aminoglycoside–RNA interactions via isothermal titration calorimetry or surface plasmon resonance, where the additive contributions of rings III–V can be systematically measured by comparing neamine with ribostamycin, paromomycin, and neomycin B in the same assay platform [2].

Ototoxicity Research: Low-Toxicity Aminoglycoside Control for Cochlear Hair Cell Studies

Neamine's marginal ototoxicity at concentrations up to 1 mM in murine cochlear explant cultures [1] establishes it as the aminoglycoside of choice when an RNA-binding-competent, positively charged control compound is required without the confounding hair-cell degeneration induced by neomycin, gentamicin, or amikacin. This property enables cleaner discrimination between ribosomal-effects-driven toxicity and membrane- or charge-density-driven toxicity in comparative ototoxicity screening panels. Procurement of neamine rather than neomycin B for this application eliminates the need for dose-ranging to avoid complete hair-cell loss, reducing animal usage and experimental variability.

Pharmaceutical Impurity Profiling: Neomycin Sulfate EP Impurity A Reference Standard

Neamine is designated as Neomycin Sulfate EP Impurity A (CAS 3947-65-7) and is required for analytical method development, method validation (AMV), and quality control (QC) release testing during commercial production of neomycin sulfate active pharmaceutical ingredient [1]. Its absence from the pharmacopeial impurity panel would invalidate regulatory compliance. For ANDA filing and commercial batch release, neamine reference standards with certified purity and full characterization are indispensable; substitution with neomycin B or any other aminoglycoside is analytically meaningless, as chromatographic retention time, MS fragmentation pattern, and detector response factors are compound-specific.

Quote Request

Request a Quote for 4,6-Diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.